Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
Overview
Description
Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound with the empirical formula C13H18ClNO2 and a molecular weight of 255.74 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of methyl 4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This method is efficient and widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Cyclization: This compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
Methyl 4-phenylpiperidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of methyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It acts as an opioid agonist, binding to opioid receptors in the central nervous system to produce analgesic effects . The compound’s effects are mediated through the activation of these receptors, leading to pain relief and sedation.
Comparison with Similar Compounds
Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is similar to other compounds in the phenylpiperidine class, such as:
Meperidine (Pethidine):
Alphaprodine: Another synthetic opioid with similar analgesic properties.
Ketobemidone: A potent opioid analgesic used in some countries.
Compared to these compounds, this compound may offer unique advantages in terms of its chemical stability and ease of synthesis.
Properties
IUPAC Name |
methyl 4-phenylpiperidine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(7-9-14-10-8-13)11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNWCTNBFRAGLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232784 | |
Record name | Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83898-15-1 | |
Record name | 4-Piperidinecarboxylic acid, 4-phenyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83898-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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